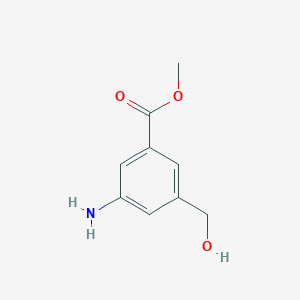![molecular formula C21H17N3O2 B239918 N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide, also known as MN-64, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In
Mecanismo De Acción
The mechanism of action of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. Specifically, N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to inhibit the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the synthesis of NAD+. This inhibition leads to a depletion of NAD+ levels, which in turn can lead to cell death.
Biochemical and Physiological Effects:
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth and modulate the immune system, N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has also been shown to have anti-inflammatory effects. It has been suggested that N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide may also have neuroprotective effects, as it has been shown to protect neurons from damage in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide as a research tool is that it is relatively easy to synthesize, with a yield of around 25%. Additionally, N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to be relatively stable under a variety of conditions, making it a useful tool for in vitro studies. However, one limitation of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide. One area of research could focus on its potential as an anti-cancer agent, with further studies needed to determine its efficacy and potential side effects in vivo. Other areas of research could investigate its potential as an anti-inflammatory agent and its neuroprotective effects. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide and its potential interactions with other compounds.
Métodos De Síntesis
The synthesis of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide involves a multi-step process that begins with the reaction of 2-methyl-5-nitrophenylamine with 6-methyl-2-benzoxazolone. This reaction results in the formation of 2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline, which is then reacted with nicotinoyl chloride to form N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide. The overall yield of this synthesis method is reported to be around 25%.
Aplicaciones Científicas De Investigación
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One area of research has focused on its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Other studies have investigated its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Propiedades
Nombre del producto |
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide |
|---|---|
Fórmula molecular |
C21H17N3O2 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17N3O2/c1-13-5-8-17-19(10-13)26-21(24-17)15-7-6-14(2)18(11-15)23-20(25)16-4-3-9-22-12-16/h3-12H,1-2H3,(H,23,25) |
Clave InChI |
XVHXUZKSYZJJRF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC=C4 |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)
![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)

![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)

![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)
